Product packaging for Intetrix(Cat. No.:CAS No. 87453-65-4)

Intetrix

Cat. No.: B1195027
CAS No.: 87453-65-4
M. Wt: 397.3 g/mol
InChI Key: CIUVSYGSSMUTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Intetrix is a therapeutic agent with documented use in the treatment of intestinal amebiasis, caused by the parasite Entamoeba histolytica . Its pharmacological action is achieved through a combination of three antiseptic substances: Tiliquinol, Tiliquinol N-dodecylsulfate, and Tilbroquinol . This combination results in a synergistic amebicidal effect, effectively targeting vegetative forms of the parasite within the intestinal lumen . In research contexts, this compound serves as a valuable tool for studying treatment protocols for intestinal amebiasis, either as a monotherapy for asymptomatic cases or as part of a combination therapy with tissue amebicides . Its broad-spectrum antimicrobial activity also extends to various bacteria, including E. coli , Salmonella species, and Pseudomonas aeruginosa , as well as anti-fungal action against C. albicans . From a research perspective, its noted characteristic of not inducing plasmid resistance makes it a compound of interest for investigating resistance mechanisms in parasites and bacteria . The drug is classified under the Anatomical Therapeutic Chemical (ATC) classification system as an antiprotozoal agent among the hydroxyquinoline derivatives (P01AA30) . This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17BrN2O2 B1195027 Intetrix CAS No. 87453-65-4

Properties

CAS No.

87453-65-4

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

7-bromo-5-methylquinolin-8-ol;5-methylquinolin-8-ol

InChI

InChI=1S/C10H8BrNO.C10H9NO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9;1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-5,13H,1H3;2-6,12H,1H3

InChI Key

CIUVSYGSSMUTLH-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=NC2=C(C=C1)O.CC1=CC(=C(C2=C1C=CC=N2)O)Br

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)O.CC1=CC(=C(C2=C1C=CC=N2)O)Br

Other CAS No.

87453-65-4

Synonyms

intetrix

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Intetrix Components

Total Synthesis Strategies for Tilbroquinol (B1681315) and Tiliquinol (B1210629)

The total synthesis of Tilbroquinol (7-Bromo-5-methylquinolin-8-ol) and Tiliquinol (5-methylquinolin-8-ol) relies on the construction of the substituted 8-hydroxyquinoline (B1678124) scaffold. Classical approaches such as the Skraup, Doebner-von Miller, and Friedländer syntheses have historically been employed, but often require harsh conditions, including high temperatures and the use of hazardous reagents. nih.gov Contemporary research focuses on developing more refined and optimized pathways.

Modern synthetic chemistry offers a variety of innovative routes to the quinoline (B57606) core that are more efficient than traditional methods. One-pot multicomponent reactions, for example, have emerged as a powerful strategy. These reactions allow for the assembly of complex molecules like quinolines from three or more simple starting materials in a single step, which increases efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste.

Transition-metal catalysis, particularly using palladium, copper, and gold, has revolutionized the construction of carbon-carbon and carbon-nitrogen bonds essential for forming the heterocyclic ring. nih.gov For instance, copper-catalyzed cascade reactions of 2-bromobenzaldehydes with aryl methyl ketones and aqueous ammonia (B1221849) provide a direct route to substituted quinolines under relatively mild conditions. nih.gov Optimization of these reaction pathways involves fine-tuning parameters such as the catalyst, solvent, temperature, and reaction time to maximize yield and purity. Computational tools and high-throughput screening are increasingly used to accelerate this optimization process, allowing for the rapid identification of the most effective conditions. chemicalbook.comgoogle.com

Achieving the specific substitution patterns of Tilbroquinol (substituted at positions 5, 7, and 8) and Tiliquinol (substituted at positions 5 and 8) is a significant challenge that requires precise control over chemo- and regioselectivity. The synthesis of the 8-hydroxyquinoline core itself can be achieved through methods like the Skraup reaction using o-aminophenol and glycerol. rroij.com An alternative route involves the sulfonation of quinoline, which can produce a mixture of 5-sulfonic and 8-sulfonic acids. patsnap.com Reaction conditions must be carefully controlled to favor the formation of the 8-sulfonic acid isomer, which can then be converted to 8-hydroxyquinoline via alkali fusion. google.comgoogle.com

Once the 5-methyl-8-hydroxyquinoline scaffold is formed, subsequent reactions must be directed to the correct positions. For the synthesis of Tilbroquinol, the bromination of 5-methyl-8-hydroxyquinoline is required. The powerful activating effect of the hydroxyl group (-OH) and the weaker activation of the methyl group (-CH₃) direct electrophilic aromatic substitution to the ortho and para positions. In this case, the bromine atom is selectively introduced at the C-7 position, which is ortho to the hydroxyl group and meta to the methyl group, demonstrating high regioselectivity. Methodologies such as multicomponent 1,3-dipolar cycloaddition reactions are also being explored to synthesize highly substituted, regiochemically defined heterocyclic systems. nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline scaffolds to reduce environmental impact. rroij.comgoogle.com This involves replacing hazardous solvents with more benign alternatives like water or ethanol, using energy-efficient techniques such as microwave irradiation, and employing recyclable catalysts. nih.govgoogle.com

Nanocatalysts, for instance, offer a superior alternative to traditional catalysts due to their high surface-area-to-volume ratio, which often leads to higher reactivity and selectivity. nih.govrroij.com Materials like iron(III) oxide (Fe₃O₄) and titanium dioxide (TiO₂) nanoparticles have been successfully used to catalyze the synthesis of quinolines in environmentally friendly solvents like water, often with the added benefit that the catalyst can be easily recovered using a magnet and reused multiple times without significant loss of activity. nih.gov These sustainable methods not only reduce pollution but can also lower production costs by simplifying reaction setups and reducing energy consumption. nih.gov

Comparison of Synthetic Methodologies for Quinoline Scaffolds

ParameterTraditional Methods (e.g., Skraup)Green/Sustainable Methods
SolventsConcentrated acids (e.g., H₂SO₄), hazardous organic solventsWater, Ethanol, Solvent-free conditions nih.gov
CatalystsStrong acids, often non-recoverableRecyclable nanocatalysts (e.g., Fe₃O₄, TiO₂), ionic liquids nih.govrroij.com
Energy SourceHigh-temperature conventional heating (reflux)Microwave irradiation, room temperature reactions google.com
Reaction ConditionsHarsh, high temperatures, strong acidsMild, often neutral pH, lower temperatures nih.gov
Byproducts/WasteSignificant generation of toxic wasteHigh atom economy, minimal waste (multicomponent reactions) nih.gov
EfficiencyOften lower yields, longer reaction timesHigher yields, shorter reaction times nih.govgoogle.com

Synthesis and Characterization of Tiliquinol Lauryl Sulfate (B86663) and Analogous Surfactant-Conjugates

The derivatization of Tiliquinol to form Tiliquinol Lauryl Sulfate involves conjugating a surfactant moiety to the 8-hydroxyquinoline core. This modification dramatically alters the physicochemical properties of the parent molecule, introducing amphiphilic characteristics. The 8-hydroxyl group of Tiliquinol serves as a reactive handle for attaching various functional groups, including lipids and detergents. nih.gov

The synthesis of Tiliquinol Lauryl Sulfate is achieved through an esterification reaction. The hydroxyl group at the C-8 position of Tiliquinol behaves like a phenol, making it amenable to O-acylation and related reactions. google.com The formation of a sulfate ester involves reacting the hydroxyl group with a suitable sulfating agent. A common laboratory method for creating similar sulfate esters is the reaction of an alcohol with chlorosulfonic acid or a sulfur trioxide-pyridine complex.

For the specific synthesis of Tiliquinol Lauryl Sulfate, a plausible route involves the reaction of Tiliquinol with lauryl sulfate's reactive precursor, such as dodecanesulfonyl chloride, in the presence of a base. This base deprotonates the hydroxyl group, forming a more nucleophilic quinolinoxide ion that then attacks the sulfonyl chloride, displacing the chloride and forming the sulfate ester linkage. Alternatively, lauryl alcohol can be first sulfated using an agent like sulfamic acid to produce lauryl sulfuric acid, which is then coupled to Tiliquinol using a dehydrating agent.

Etherification represents another major class of reactions for modifying the hydroxyl group. To form an ether linkage, Tiliquinol could be reacted with a lauryl halide (e.g., 1-bromododecane) under basic conditions, such as in the presence of sodium hydride or potassium carbonate. This Williamson ether synthesis would result in a Tiliquinol-lauryl ether, a different class of surfactant-conjugate with distinct chemical properties compared to the sulfate ester.

Beyond lauryl sulfate, the 8-hydroxyquinoline scaffold can be conjugated with a wide array of other lipids and detergents to modulate its properties. The goal of creating such analogues is to fine-tune the hydrophilicity-lipophilicity balance (HLB), which in turn affects solubility, micelle formation, and biological interactions.

Alternative lipid chains could be introduced by varying the alkyl chain length. For example, shorter chains like octyl (C8) would increase water solubility, while longer chains such as stearyl (C18) would enhance lipophilicity. The headgroup of the surfactant can also be modified. Instead of a sulfate group, other hydrophilic moieties like phosphates, carboxylates, or non-ionic groups like polyethylene (B3416737) glycol (PEG) or even sugar molecules (glycoconjugates) could be attached to the Tiliquinol core. nih.gov Each of these modifications would produce a novel conjugate with unique surfactant properties, potentially offering advantages in formulation or targeted applications.

Potential Alternative Surfactant Conjugates of Tiliquinol

Lipid/Detergent MoietyType of ConjugatePotential Impact on Properties
Octyl Sulfate (C8)Shorter-chain anionic surfactantIncreased water solubility; higher critical micelle concentration (CMC)
Cetyl Sulfate (C16)Longer-chain anionic surfactantDecreased water solubility; lower CMC; enhanced lipophilicity
Dodecyl PhosphateAnionic surfactant (phosphate ester)Altered charge distribution and metal-chelating properties
Dodecanoic AcidAnionic surfactant (carboxylate ester)pH-dependent charge (anionic at neutral pH)
Polyethylene Glycol (PEG)Non-ionic surfactant (ether linkage)Increased aqueous solubility; potential for "stealth" properties in biological systems
Glucose/GalactoseGlycoconjugate (O-glycosidic bond)Improved bioavailability and altered biological targeting capabilities nih.gov

Design and Synthesis of Intetrix Analogues and Derivatives

The therapeutic potential of this compound, a compound comprised of tiliquinol and tilbroquinol, has spurred significant interest in the design and synthesis of its analogues and derivatives. These efforts are primarily aimed at enhancing biochemical and pharmacological properties through systematic structural modifications. Advanced synthetic methodologies are being employed to explore the chemical space around the core 8-hydroxyquinoline scaffold of the this compound components, leading to the generation of novel compounds with potentially improved characteristics.

Systematic Modification of the Quinoline Ring System

The quinoline ring system, a key structural feature of both tiliquinol and tilbroquinol, is a versatile scaffold for chemical modification. nih.govrsc.orgresearchgate.net Its aromatic nature allows for various electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. These modifications can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological activity. mdpi.comnih.govnih.gov

Several established synthetic routes to the quinoline nucleus, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide a foundation for creating diverse analogues. rsc.org More contemporary methods, including transition metal-catalyzed cross-coupling reactions like the Suzuki and Hartwig-Buchwald aminations, have further expanded the possibilities for derivatization. scispace.com For instance, the introduction of substituents at various positions of the 8-hydroxyquinoline core has been extensively explored to develop novel antimicrobial and antitumor agents. nih.govnih.govnih.gov

Research has shown that modifications at the C2, C5, and C7 positions of the 8-hydroxyquinoline ring can lead to compounds with altered biological profiles. nih.gov For example, the synthesis of 5- and 7-substituted 8-hydroxyquinolines has been a focus of medicinal chemistry research. researchgate.net The introduction of different aryl or alkyl groups can impact the compound's ability to chelate metal ions, a property often linked to the antimicrobial activity of 8-hydroxyquinolines. researchgate.net Furthermore, the hybridization of the 8-hydroxyquinoline scaffold with other bioactive molecules, such as ciprofloxacin, has been achieved through reactions like the Mannich reaction, yielding hybrid compounds with potentially synergistic effects. mdpi.com

The following table summarizes some of the key synthetic reactions used for the modification of the quinoline ring system.

Reaction NameDescriptionReference(s)
Skraup Synthesis A classic method for synthesizing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. rsc.org
Friedländer Synthesis The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org
Suzuki Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, useful for introducing aryl substituents. scispace.com
Hartwig-Buchwald Amination A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of amino groups. scispace.com
Mannich Reaction An aminoalkylation reaction involving an amine, formaldehyde, and a compound with an active hydrogen, used for creating aminomethyl derivatives. mdpi.com

These synthetic strategies provide a robust toolbox for the systematic modification of the quinoline ring in tiliquinol and tilbroquinol, enabling the exploration of structure-activity relationships and the development of new analogues with tailored properties.

Stereoselective Synthesis of Chiral this compound Derivatives

While the parent compounds of this compound, tiliquinol and tilbroquinol, are achiral, the introduction of chiral centers through derivatization presents an opportunity to develop analogues with potentially improved biological activity and selectivity. Chirality plays a crucial role in the interaction of small molecules with biological targets, which are themselves chiral. nih.gov Therefore, the stereoselective synthesis of chiral derivatives of this compound components is a significant area of research.

The asymmetric synthesis of quinoline derivatives can be approached through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, asymmetric inverse-electron-demand Diels-Alder reactions have been employed for the synthesis of chiral tetrahydroquinoline derivatives. nih.gov Chiral Lewis acid catalysts can promote the enantioselective cycloaddition of imines with dienophiles, leading to the formation of chiral quinoline scaffolds.

Another approach involves the asymmetric hydrogenation of prochiral quinoline precursors. This method can establish stereocenters with high enantiomeric excess. The development of chiral ligands for transition metal catalysts has been instrumental in the advancement of asymmetric hydrogenation and other enantioselective transformations of quinolines.

Furthermore, the introduction of chiral substituents onto the quinoline ring of tiliquinol or tilbroquinol can be achieved through stereoselective reactions. For example, the alkylation of the quinoline ring with a chiral electrophile or the reaction with a chiral nucleophile can lead to the formation of diastereomeric products that can be separated. More elegantly, asymmetric catalytic methods can be employed to directly install chiral side chains. The stereoselective synthesis of precursors for biologically active compounds containing a pyrrolidine (B122466) ring, which can be conceptually linked to modifications of the diethylaminomethyl side chain of tiliquinol, has been explored. nih.gov

The following table outlines some general approaches to the stereoselective synthesis of chiral quinoline derivatives.

Synthetic ApproachDescriptionPotential Application to this compound Derivatives
Asymmetric Diels-Alder Reaction Utilizes chiral catalysts or dienophiles to control the stereochemistry of the cycloaddition reaction, forming chiral quinoline precursors.Synthesis of chiral analogues by constructing the quinoline ring with defined stereocenters.
Asymmetric Hydrogenation Employs chiral metal catalysts to reduce a double bond in a prochiral quinoline precursor, creating one or more stereocenters.Introduction of chirality into side chains or a partially saturated quinoline ring.
Chiral Pool Synthesis Starts with readily available chiral molecules (e.g., amino acids, terpenes) and incorporates them into the final quinoline structure.Derivatization of the tiliquinol or tilbroquinol scaffold with chiral moieties.
Organocatalysis Uses small organic molecules as chiral catalysts to promote enantioselective reactions, such as Michael additions or aldol (B89426) reactions, on quinoline precursors.Creation of chiral functional groups on the quinoline ring or its substituents.

These methodologies provide a framework for the rational design and synthesis of chiral derivatives of the this compound components, opening avenues for the development of enantiomerically pure compounds with potentially enhanced therapeutic profiles.

Prodrug Design Strategies for Enhanced Biochemical Activation

Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. semanticscholar.org For the components of this compound, tiliquinol and tilbroquinol, which possess a phenolic hydroxyl group and a basic quinoline nitrogen, several prodrug approaches can be envisioned to enhance their biochemical activation and targeted delivery. nih.gov

One common strategy for phenolic drugs is the formation of ester or carbamate (B1207046) prodrugs. nih.gov The hydroxyl group of the 8-hydroxyquinoline moiety can be derivatized to form a bioreversible ester or carbamate linkage. These prodrugs are generally more lipophilic than the parent compound, which can improve membrane permeability and oral absorption. Once absorbed, these linkages can be cleaved by ubiquitous esterases or other enzymes in the body to release the active drug.

Another promising approach is the design of enzyme-targeted prodrugs. mdpi.com This strategy involves attaching a promoiety to the drug that is specifically recognized and cleaved by an enzyme that is overexpressed at the target site. For instance, glycosidic prodrugs can be designed to target glucose transporters that are often upregulated in cancer cells or certain pathogens. researchgate.netmdpi.comnih.gov The synthesis of 8-hydroxyquinoline glycoconjugates has been explored as a means to improve solubility and selectivity. mdpi.com

Furthermore, the quinoline nitrogen can also be a site for prodrug modification. Quaternary ammonium (B1175870) derivatives can be synthesized, which are generally more water-soluble. These can be designed to be bioreversible, releasing the parent tertiary amine upon enzymatic or chemical cleavage. nih.gov Dual-responsive prodrugs of 8-hydroxyquinoline have been developed that can be activated by two different stimuli, offering a higher degree of control over drug release. nih.gov

The table below presents potential prodrug strategies for the components of this compound.

Prodrug StrategyPromoietiesPotential Advantages
Ester/Carbonate Prodrugs Acyl groups, carbonatesIncreased lipophilicity, improved membrane permeability, masking of phenolic hydroxyl group.
Phosphate Ester Prodrugs Phosphate groupsIncreased aqueous solubility for parenteral formulations.
Glycosidic Prodrugs Monosaccharides (e.g., glucose, galactose)Targeted delivery to cells with overexpressed glucose transporters, improved solubility.
Amino Acid Prodrugs Amino acidsPotential for active transport via amino acid transporters, improved solubility.
N-Alkoxyquinoline Prodrugs Alkoxy groups on the quinoline nitrogenPotential for reductive activation in hypoxic environments. rsc.orgresearchgate.net

These prodrug strategies offer a versatile platform for optimizing the delivery and activation of the active components of this compound, potentially leading to improved therapeutic efficacy and reduced side effects.

Molecular Mechanisms of Action and Target Elucidation for Intetrix Components

Investigating Molecular Targets within Pathogenic Organisms

The antiprotozoal action of the 8-hydroxyquinoline (B1678124) compounds in Intetrix is primarily attributed to their ability to interfere with essential metallic-ion-dependent processes in pathogens like amoebae. ncats.io This interference disrupts core cellular functions, leading to the death of the organism.

The foundational mechanism of action for 8-hydroxyquinoline derivatives, including tilbroquinol (B1681315) and tiliquinol (B1210629), is their function as potent metal chelating agents. ncats.iowikipedia.org These molecules form stable complexes with transition metal ions that are crucial for the biological functions of pathogenic organisms. The structure of these compounds allows them to bind with metal ions, effectively sequestering them and rendering them unavailable for their essential roles as cofactors in various enzymes. ncats.ionih.gov

Research on clioquinol (B1669181), a structurally similar 8-hydroxyquinoline, provides significant insight into the chelation process. Studies have demonstrated that clioquinol avidly binds to divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). nih.gov This interaction leads to the formation of a stable metal-ligand complex. Structural characterization of these complexes reveals a specific binding ratio. nih.gov In the case of both zinc(II) and copper(II), the ligand-to-metal stoichiometry is consistently found to be 2:1, meaning two molecules of the hydroxyquinoline compound bind to a single metal ion. nih.govrsc.org This chelation disrupts the homeostasis of these essential metals within the pathogen. nih.gov By sequestering metals at the cellular membrane, these compounds can lead to a state of cytosolic metal depletion, even while total cellular metal content might increase. nih.gov

Table 1: Metal Chelation Properties of 8-Hydroxyquinoline Derivatives

PropertyDescriptionSupporting Evidence
Chelated Metals Primarily transition metals essential for enzymatic functions.Copper (Cu²⁺), Zinc (Zn²⁺), Iron (Fe²⁺/Fe³⁺) nih.govnih.gov
Binding Stoichiometry The ratio of the chelating agent to the metal ion in the formed complex.2:1 (Ligand:Metal) for Zn(II) and Cu(II) complexes. nih.gov
Mechanism Formation of stable coordination complexes, sequestering the metal ion.Prevents metal ions from acting as cofactors for essential enzymes. ncats.ionih.gov

A primary consequence of metal chelation is the profound impact on nucleic acid synthesis and replication. Many of the key enzymes involved in these pathways are metalloenzymes, requiring specific metal ions as cofactors to function correctly. DNA and RNA polymerases, which are central to the replication and transcription of the genetic material, are notable examples of such metal-dependent enzymes.

The proposed mechanism suggests that by chelating essential metal ions, the components of this compound inhibit the catalytic activity of these polymerases. ncats.io This inhibition effectively halts DNA replication and transcription, leading to a cessation of protein synthesis and cell division, ultimately resulting in the death of the pathogen. nih.gov While the quinolone class of antibiotics is known to directly target bacterial topoisomerase enzymes like DNA gyrase, the mechanism for hydroxyquinolines like those in this compound is believed to be less direct, stemming from the deprivation of the metallic cofactors necessary for a broader range of enzymatic reactions involved in nucleic acid synthesis. ncats.ionih.gov

While the broad mechanism points to the inhibition of metal-dependent enzymes, specific enzymatic targets of tilbroquinol and tiliquinol have not been exhaustively characterized with detailed kinetic data. However, based on the established reliance of various enzyme classes on metal cofactors, a range of putative targets can be identified. Any enzyme that utilizes ions like Zn²⁺, Cu²⁺, or Fe²⁺ for its catalytic activity or structural integrity is a potential target. This includes enzymes involved not only in nucleic acid synthesis but also in cellular respiration and antioxidant defense. For instance, superoxide (B77818) dismutase (SOD), a key enzyme in managing oxidative stress, often relies on copper and zinc. nih.gov Inhibiting such protective enzymes could lead to an increase in damaging reactive oxygen species within the pathogen.

Table 2: Putative Metalloenzyme Targets in Pathogens

Enzyme ClassFunctionRequired Metal Cofactor(s)Consequence of Inhibition
DNA Polymerases DNA ReplicationMg²⁺, Zn²⁺Arrest of cell division
RNA Polymerases Transcription (Gene Expression)Mg²⁺, Zn²⁺Cessation of protein synthesis
Metalloproteases Protein turnover, tissue invasionZn²⁺, Ca²⁺, Mg²⁺Disruption of cellular maintenance and pathogenicity
Superoxide Dismutase Antioxidant DefenseCu²⁺, Zn²⁺, Mn²⁺, Fe²⁺Increased oxidative stress and cell damage

Cellular Biology of this compound Compound Interactions

The efficacy of this compound is also determined by how its components interact with both the pathogen and the host environment at a cellular level. Its localization and its effect on the host-pathogen dynamic are key to its therapeutic action.

This compound is considered a luminal or contact amoebicide. has-sante.fr Pharmacokinetic data indicate that its active components are poorly absorbed from the gastrointestinal tract. medicaments.gouv.fr This lack of systemic absorption means the compounds remain concentrated within the intestinal lumen, which is the primary site of infection for the trophozoite and cyst forms of Entamoeba histolytica. has-sante.frmedicaments.gouv.fr This localization allows the drug to act directly on the parasites in the gut.

At the level of the pathogenic cell, studies on analogous hydroxyquinolines suggest a primary interaction site at the cellular membrane. nih.gov The compounds are believed to sequester metal ions at this interface, creating a deficit of bioavailable metals within the cytosol. nih.gov This action at the pathogen's plasma membrane disrupts the transport and availability of essential nutrients and cofactors, leading to metabolic collapse without necessarily needing to accumulate to high concentrations inside the cell.

The primary way this compound modulates the host-pathogen interaction is by directly exerting a cytotoxic effect on the amoeba. has-sante.fr By eliminating the pathogen from the intestinal lumen, it fundamentally halts the pathogenic process. It is particularly indicated for asymptomatic carriers to eradicate the cysts and prevent transmission or future invasive disease. medicaments.gouv.fr In cases of symptomatic amoebic colitis, it is often used as an adjunct to tissue amoebicides to eliminate the luminal parasites that could cause a relapse. has-sante.frwho.int

The interaction is therefore modulated not by altering the host's immune response pathways, but by removing the pathogenic agent that triggers these responses. frontiersin.org By clearing the E. histolytica infection from the lumen, this compound prevents the parasite from adhering to and invading the intestinal mucosa, a critical step in the development of dysentery and more severe extraintestinal diseases like liver abscesses. medscape.comnih.gov

Effects on Microbial Biofilm Formation and Dispersal

While specific studies on the effects of this compound on microbial biofilms are limited, the known properties of its 8-hydroxyquinoline components allow for an informed discussion of their potential impact on biofilm formation and dispersal. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers protection against antimicrobial agents and the host immune system. The activity of 8-hydroxyquinoline derivatives against biofilms is an area of active research. substack.comresearchgate.netnih.gov

The proposed mechanisms by which the components of this compound may affect microbial biofilms include:

Disruption of the Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix, rich in polysaccharides, proteins, lipids, and extracellular DNA (eDNA), is crucial for the structural integrity of biofilms. wikipedia.orgnih.gov Metal ions, such as calcium, magnesium, and iron, play a vital role in cross-linking the polymers within the EPS, thereby stabilizing the biofilm structure. By chelating these essential metal ions, the 8-hydroxyquinoline components of this compound can disrupt the integrity of the EPS matrix, potentially leading to the dispersal of the biofilm. tandfonline.comnih.gov

Inhibition of Quorum Sensing: Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. This system is integral to the formation and maturation of biofilms. nih.govnih.govresearchgate.net Some antimicrobial agents can interfere with quorum sensing signaling, thereby inhibiting biofilm development. While direct evidence for tiliquinol and tilbroquinol as quorum sensing inhibitors is not extensively documented, this remains a plausible mechanism for their potential antibiofilm activity.

Alteration of Microbial Cell Surfaces: The initial attachment of microbial cells to a surface is a critical step in biofilm formation. This process is influenced by the physicochemical properties of the cell surface. Some 8-hydroxyquinoline derivatives have been shown to interact with and alter the bacterial cell membrane. nih.gov Such interactions could potentially modify the adhesive properties of the microbial cells, thereby preventing their initial attachment and subsequent biofilm formation.

Synergistic and Antagonistic Interactions within the this compound Multi-Component System

The combination of tiliquinol and tilbroquinol in this compound is designed to produce a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual effects of each component.

Molecular Basis of Multi-Component Efficacy

The precise molecular basis for the synergy between tiliquinol and tilbroquinol has not been extensively elucidated in publicly available research. However, based on the known mechanisms of 8-hydroxyquinoline derivatives, several hypotheses can be proposed:

Enhanced Metal Chelation: Tiliquinol and tilbroquinol, while both being 8-hydroxyquinolines, possess different substitution patterns on their quinoline (B57606) rings. These structural differences may result in slightly different affinities for various metal ions. When used in combination, they may chelate a broader range of essential metal ions or chelate the same metal ions more efficiently, leading to a more profound disruption of microbial metabolism.

Multi-Target Inhibition: It is possible that the two components, due to their structural variations, have slightly different intracellular targets or interact with different microbial enzymes. By inhibiting multiple targets simultaneously, the combination could create a more potent antimicrobial effect and potentially reduce the likelihood of resistance development.

Increased Intracellular Accumulation: One component might facilitate the uptake or reduce the efflux of the other, leading to higher intracellular concentrations and enhanced activity. For instance, one compound could subtly disrupt the microbial membrane, allowing for greater penetration of the other.

Research on other 8-hydroxyquinoline derivatives has demonstrated synergistic effects when combined with conventional antibiotics, suggesting that this class of compounds has the potential for potent combination therapies. mdpi.comnih.govtandfonline.com

Quantitative Analysis of Individual Component Contributions to Overall Activity

An isobologram plots the doses of two drugs that, in combination, produce a specific level of effect (e.g., 50% inhibition of microbial growth). The line connecting the doses of the individual drugs that produce this effect on their own is the line of additivity. Combinations that produce the effect at concentrations below this line are considered synergistic, while those above the line are antagonistic.

The table below illustrates a hypothetical isobologram analysis for two compounds, Drug A and Drug B, to demonstrate the principle.

CombinationDose of Drug A (units)Dose of Drug B (units)Expected Additive Effect (units of B)Observed EffectInteraction
110010 (as B equivalent)50% Inhibition-
20202050% Inhibition-
3551050% InhibitionSynergistic
42.51517.550% InhibitionAdditive
57.51522.550% InhibitionAntagonistic

To perform such an analysis for this compound, dose-response curves for tiliquinol and tilbroquinol would need to be generated individually and in various combinations against specific microorganisms. The fractional inhibitory concentration (FIC) index is another quantitative measure used to assess synergy, calculated from the minimum inhibitory concentrations (MICs) of the drugs alone and in combination. An FIC index of ≤ 0.5 is generally considered synergistic. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Intetrix Analogues

Correlation of Structural Features with Mechanistic Activities

The therapeutic effects of Intetrix and its analogues are intrinsically linked to their chemical structures, which dictate their biological actions. The mechanism is largely attributed to the metal-chelating properties of the 8-hydroxyquinoline (B1678124) (8-HQ) core, which can disrupt essential metalloenzyme functions in pathogenic organisms like Entamoeba histolytica. nih.gov

The ability of 8-hydroxyquinoline derivatives to form stable complexes with metal ions is a cornerstone of their biological activity. The nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group at the 8-position form a bidentate chelation site. The nature and position of substituents on the quinoline (B57606) ring can significantly modulate this metal-binding affinity.

Substituents on the quinoline ring influence the electronic properties and, consequently, the chelation potential of the scaffold. Electron-withdrawing groups, such as halogens (present in tilbroquinol (B1681315) and tiliquinol), can enhance the acidity of the hydroxyl group, thereby affecting the stability of the resulting metal complexes. The specific substituents in this compound's components (methyl and bromine on tilbroquinol; methyl on tiliquinol) are crucial in defining their coordination chemistry.

Research on various 8-HQ derivatives has established clear SAR trends related to metal binding. For instance, the introduction of different functional groups can tune the selectivity for specific metal ions, a critical factor in targeting pathogen-specific metalloenzymes while minimizing interaction with host metals.

Table 1: Influence of Substituent Position on 8-Hydroxyquinoline Activity

Position of SubstitutionEffect on ActivityReference
C2Introduction of aromatic amide substituents can increase lipophilicity.
C5 and C7Halogenation at these positions can increase lipid solubility and chelation ability. nih.gov
C8The hydroxyl group is essential for metal chelation and biological activity. nih.gov

For an antimicrobial agent to be effective, it must reach its site of action. In the case of intestinal amoebiasis, this involves permeating the cell membrane of Entamoeba histolytica. The lipophilicity of this compound analogues, largely determined by their substituents, is a key factor in this process. A direct correlation has been observed between the hydrophobicity of 8-hydroxyquinoline derivatives and their cytotoxicity. researchgate.net

Rational drug design efforts often aim to optimize the balance between lipophilicity and aqueous solubility to ensure adequate bioavailability and membrane transport. For instance, excessively lipophilic compounds may be sequestered in lipid bilayers, while highly polar molecules may not effectively cross cell membranes.

Understanding the three-dimensional structure of this compound analogues and how they interact with potential biological targets is crucial for rational design. While a specific receptor for this compound in E. histolytica has not been definitively identified, the primary mechanism is believed to involve the chelation of metal ions that are essential cofactors for various enzymes.

Computational modeling techniques can be employed to study the conformational preferences of this compound analogues and their metal complexes. These studies can help elucidate how the shape and electronic properties of the molecules influence their ability to access and bind to the active sites of target metalloenzymes. The planarity of the 8-hydroxyquinoline scaffold is an important feature that can facilitate intercalation into biological macromolecules.

Ligand-receptor interaction profiling, through molecular docking simulations, can predict the binding modes of this compound analogues within the active sites of key E. histolytica enzymes. For example, enzymes involved in critical metabolic pathways that are dependent on metal ions would be prime targets for such investigations. These computational approaches can guide the design of new analogues with improved binding affinity and selectivity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a well-defined crystal structure of a biological target, ligand-based drug design methods such as pharmacophore modeling are invaluable. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity.

Starting with the structures of the active components of this compound, a pharmacophore model for anti-amoebic activity can be generated. This model would likely include features corresponding to the metal-chelating region (the nitrogen and hydroxyl group of the 8-HQ core), hydrophobic regions defined by the substituted benzene (B151609) ring, and potentially steric constraints imposed by the substituents. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements, or to guide the modification of the existing this compound scaffold to better match the ideal pharmacophore.

Fragment-Based Drug Discovery and Scaffold Hopping for Novel Quinoline Chemotypes

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The quinoline core of this compound can be considered a key fragment, and FBDD approaches could be used to explore novel substitutions on this scaffold that enhance binding to amoebic targets. nih.gov

Scaffold hopping is another innovative strategy used to discover structurally novel compounds starting from a known active molecule. uniroma1.itnih.gov The goal is to replace the central core of the molecule (the scaffold) while retaining the key functionalities responsible for biological activity. Starting from the 8-hydroxyquinoline scaffold of this compound, computational algorithms can search for alternative heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. This approach can lead to the discovery of new chemotypes with potentially improved properties, such as enhanced metabolic stability, reduced toxicity, or novel intellectual property.

Table 2: Comparison of Drug Design Strategies for this compound Analogues

StrategyDescriptionPotential Outcome
Pharmacophore Modeling Identifies the 3D arrangement of essential features for biological activity based on active ligands.Discovery of novel scaffolds with similar activity profiles.
Fragment-Based Drug Discovery Screens small molecular fragments for binding to a target, then grows or links them.Development of novel leads with high ligand efficiency.
Scaffold Hopping Replaces the core molecular structure while maintaining key binding interactions.Identification of new, patentable chemical series with potentially improved ADMET properties.

Computational De Novo Design of this compound-Mimetic Compounds

De novo drug design involves the use of computational algorithms to design novel molecules from scratch, based on the structure of the biological target's active site. If a key metalloenzyme from E. histolytica were to be structurally characterized, de novo design programs could be used to "grow" molecules within the active site that have optimal steric and electronic complementarity.

These programs can piece together molecular fragments to create novel structures that are predicted to bind with high affinity. The 8-hydroxyquinoline core of this compound could be used as a starting fragment in such a design process. The algorithm would then explore various substitutions and modifications to optimize interactions with the amino acid residues in the enzyme's active site, leading to the design of novel, potent, and selective this compound-mimetic compounds.

Advanced Analytical and Spectroscopic Characterization in Intetrix Research

High-Resolution Mass Spectrometry (HRMS) for Interaction Analysis and Metabolite Identification (in preclinical models)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone technique in the research of small molecules like Intetrix. It provides highly accurate mass measurements, allowing for the determination of elemental composition and confirmation of the molecular formula of this compound and its related substances. rroij.comspectroscopyonline.comchromatographyonline.com

In preclinical studies, LC-HRMS is crucial for identifying and characterizing metabolites of this compound in biological matrices such as plasma, urine, and tissue extracts. By comparing the mass-to-charge (m/z) ratios and fragmentation patterns of detected species to that of the parent compound, researchers can identify structural modifications resulting from metabolic processes like oxidation, reduction, hydrolysis, or conjugation. spectroscopyonline.comchromatographyonline.comacs.org This is vital for understanding the metabolic fate and potential clearance pathways of this compound in living systems. spectroscopyonline.com

HRMS is also applied in interaction analysis. While not directly visualizing the interaction, changes in the mass of a target molecule upon binding with this compound can be detected in certain experimental setups (e.g., native MS). More commonly, HRMS is used to identify components of a complex mixture, including potential binding partners that might be co-isolated with this compound. The accurate mass information helps in the unambiguous identification of these interacting molecules.

Hypothetical Data Table: HRMS Analysis of this compound and a Major Metabolite in Preclinical Sample

Compound NameExperimental m/zTheoretical m/zElemental CompositionProposed Modification
This compound355.1234355.1230C₁₈H₁₇N₃O₄Parent Compound
This compound Metabolite M1371.1180371.1175C₁₈H₁₇N₃O₅Oxidation (+16 Da)

This table illustrates how HRMS data, specifically the accurate mass and proposed elemental composition, can be used to identify a metabolite (M1) of this compound, suggesting an oxidation event occurred in the preclinical model.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Molecular Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and dynamics of molecules in solution and solid states. rroij.com For this compound, NMR is essential for confirming its chemical structure, investigating its conformation, and studying its interactions with other molecules, particularly biological targets like proteins. nih.govportlandpress.comcreative-biostructure.comresearchmap.jp

1D and 2D NMR Techniques for Ligand-Protein Interactions

Solution-state NMR, including 1D (e.g., ¹H, ¹³C) and 2D techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY), is widely used to study the interaction between this compound (as a ligand) and target proteins. nih.govportlandpress.comcreative-biostructure.comresearchmap.jp When this compound binds to a protein, the chemical environment of the nuclei in both molecules changes, leading to observable shifts in their NMR signals (chemical shift perturbations or CSPs). nih.govportlandpress.comcreative-biostructure.comresearchmap.jp By monitoring these changes in the protein's NMR spectrum upon titration with this compound (protein-observed NMR), researchers can identify the specific amino acid residues involved in the binding interface. nih.govportlandpress.comresearchmap.jp Conversely, observing changes in the NMR spectrum of this compound upon addition of the protein (ligand-observed NMR), using techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY, can confirm binding and provide information about the binding epitope on this compound. creative-biostructure.comresearchmap.jpresearchgate.net NOESY and ROESY experiments can reveal spatial proximity between atoms of this compound and the protein in the bound complex, providing crucial distance restraints for structural modeling of the interaction. nih.gov

Hypothetical Data Table: Selected ¹H NMR Chemical Shift Perturbations (CSPs) of a Target Protein Upon this compound Binding

Protein Residue¹H Chemical Shift (Free Protein, ppm)¹H Chemical Shift (Protein + this compound, ppm)Δδ (ppm)
Tyr 556.857.020.17
Phe 987.157.05-0.10
Gly 1208.308.450.15

This table shows hypothetical CSPs for specific protein residues upon binding of this compound, indicating that these residues are located at or near the binding site.

Solid-State NMR for Supramolecular Assemblies

Solid-state NMR (ssNMR) is particularly valuable for studying this compound in non-solution states, such as crystalline forms, amorphous solids, aggregates, or when incorporated into solid-supported systems or supramolecular assemblies. bruker.commdpi.comresearchgate.netethz.ch Unlike solution NMR, ssNMR does not require high solubility and can provide atomic-resolution structural and dynamic information in solid matrices. bruker.commdpi.comportlandpress.com This is useful for characterizing different polymorphs of this compound, studying its interactions within solid formulations, or investigating its self-assembly into ordered structures. bruker.commdpi.comresearchgate.netethz.ch Techniques like cross-polarization magic-angle spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. mdpi.com ssNMR can provide insights into molecular packing, hydrogen bonding networks, and molecular dynamics within these solid-state environments. bruker.commdpi.comresearchgate.netportlandpress.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Target-Ligand Complex Determination

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural techniques that provide detailed 3D information about the complex formed between this compound and its biological target. nih.govcriver.comfrontiersin.orgspringernature.comfrontiersin.orgucl.ac.uk

X-ray crystallography requires the formation of well-ordered crystals of the target-Intetrix complex. nih.govcriver.comfrontiersin.orgspringernature.com Once crystals are obtained, diffraction data is collected and processed to generate an electron density map, into which the molecular structures of the protein and this compound are fitted. criver.com This provides an atomic-level view of how this compound binds to the target, revealing the precise binding pose, key interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts), and any conformational changes induced in the target upon binding. nih.govcriver.comfrontiersin.orgspringernature.com

Cryo-EM is an increasingly powerful technique, particularly useful for large, flexible, or challenging-to-crystallize protein complexes. frontiersin.orgucl.ac.ukthermofisher.comnih.govnih.gov In Cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. ucl.ac.ukthermofisher.com Images are collected using an electron microscope, and computational methods are used to reconstruct a 3D map of the complex. ucl.ac.ukthermofisher.com While historically lower resolution than crystallography, recent advances have enabled near-atomic resolution for many systems, allowing for the visualization of small molecules like this compound bound to their targets. frontiersin.orgucl.ac.ukthermofisher.comnih.gov Cryo-EM can also capture multiple conformational states of the complex, providing insights into dynamic aspects of the interaction. nih.gov

Hypothetical Research Finding (Structural): X-ray crystallographic analysis of this compound bound to Target Protein X revealed that this compound occupies a hydrophobic pocket at the protein's active site. Key interactions were observed between the nitrogen atom of the central ring system of this compound and a conserved aspartate residue (Asp150) via a hydrogen bond, and pi-pi stacking interactions between a phenyl ring of this compound and a tyrosine residue (Tyr210) on the protein. nih.govcriver.comfrontiersin.orgspringernature.com This binding mode suggests a competitive inhibition mechanism.

Spectroscopic Probes (Fluorescence, UV-Vis) for Binding Kinetics and Conformational Changes

UV-Vis and fluorescence spectroscopy are valuable techniques for studying the binding of this compound to its targets and monitoring conformational changes. nih.govcreative-bioarray.comnih.govcolorado.eduresearchgate.netmdpi.comacs.orgnih.govtandfonline.commdpi.com

If this compound or its target protein possesses intrinsic chromophores (for UV-Vis) or fluorophores (for fluorescence), changes in their spectral properties upon binding can be directly monitored. nih.govcreative-bioarray.comnih.govresearchgate.netnih.govtandfonline.commdpi.com For example, changes in absorbance intensity or a shift in the maximum absorbance wavelength in the UV-Vis spectrum can indicate binding and provide information about the binding mode (e.g., intercalation or groove binding for nucleic acids). nih.govnih.govresearchgate.nettandfonline.commdpi.com

Fluorescence spectroscopy is highly sensitive and can be used to measure binding affinity (dissociation constant, Kd) and kinetics (association and dissociation rates, kon and koff). creative-bioarray.comcolorado.edumdpi.comacs.org If this compound or the target is fluorescent, binding can lead to quenching or enhancement of fluorescence. Alternatively, extrinsic fluorescent probes can be used that bind to the target and are displaced by this compound, or probes whose fluorescence properties change upon binding of this compound to the target. creative-bioarray.com Techniques like fluorescence polarization or FRET (Förster Resonance Energy Transfer) can also be employed to study binding and conformational changes. creative-bioarray.comacs.org Stopped-flow fluorescence allows for the measurement of rapid binding kinetics. colorado.edu

Hypothetical Data Table: this compound Binding to Target Protein Y Monitored by Fluorescence Spectroscopy

This compound Concentration (µM)Relative Fluorescence Intensity
01.00
0.50.85
1.00.70
2.00.50
5.00.25
10.00.10

This table illustrates hypothetical fluorescence quenching data upon titration of Target Protein Y with increasing concentrations of this compound, indicative of a binding interaction. Analysis of such data allows for the determination of binding affinity. creative-biostructure.comcreative-bioarray.com

Chromatographic Techniques (HPLC, GC, SFC) for Purity, Stability, and Reaction Monitoring in Research Batches

Chromatographic techniques are essential for the analysis and purification of this compound throughout the research process, particularly for assessing purity, monitoring stability, and tracking chemical reactions in research batches. pacificbiolabs.compharmasalmanac.comsolubilityofthings.combrewerscience.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing small molecules like this compound. pacificbiolabs.compharmasalmanac.comsolubilityofthings.combrewerscience.comgcms.cz Reversed-phase HPLC with UV detection is commonly employed to assess the purity of synthesized this compound, identify and quantify impurities, and monitor its degradation over time under various stress conditions (stability studies). pacificbiolabs.compharmasalmanac.comgcms.czchromatographyonline.com Different stationary phases and mobile phases can be used to optimize separation based on the chemical properties of this compound and its potential impurities. pacificbiolabs.combrewerscience.com HPLC is also invaluable for monitoring the progress of chemical synthesis reactions, ensuring the formation of the desired product and the consumption of starting materials. pharmasalmanac.combrewerscience.com

Gas Chromatography (GC) is applicable for the analysis of volatile or semi-volatile compounds. solubilityofthings.combrewerscience.com If this compound or its impurities/degradation products are sufficiently volatile or can be derivatized to become volatile, GC can be used for purity assessment and stability monitoring, particularly for detecting residual solvents from the synthesis process. brewerscience.com

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. waters.comchromatographytoday.comresearchgate.netchromatographyonline.com SFC is particularly powerful for the separation of chiral compounds (enantiomers and diastereomers), which may be relevant if this compound is a chiral molecule. waters.comchromatographytoday.comresearchgate.netchromatographyonline.comnih.gov SFC offers advantages such as faster separation times and reduced solvent consumption compared to HPLC, making it suitable for high-throughput analysis and purification in research settings. waters.comchromatographytoday.comresearchgate.netchromatographyonline.com It is also used for achiral separations and can be coupled with mass spectrometry (SFC-MS) for enhanced detection and identification. chromatographytoday.comresearchgate.netchromatographyonline.com

Hypothetical Data Table: HPLC Purity Analysis of a Research Batch of this compound Over Time (Stability Study)

Time Point (Months)% Purity (HPLC Area %)Major Impurity A (Area %)Major Impurity B (Area %)
099.50.20.1
199.40.30.1
399.10.50.2
698.50.80.4

This table shows hypothetical HPLC data indicating the decrease in purity of this compound and the increase in specific impurities over a 6-month period, providing data on its stability. pharmasalmanac.comchromatographyonline.com

Computational Chemistry and Cheminformatics Applied to Intetrix Research

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a small molecule (ligand) when bound to a receptor (e.g., a protein) to form a stable complex. This method estimates the binding affinity between the ligand and the receptor, providing insights into the potential biological targets of a compound and how it might interact at the molecular level. Molecular dynamics simulations extend docking by simulating the time-dependent behavior of the molecular system, allowing for the exploration of conformational changes in both the ligand and the receptor and providing a more nuanced understanding of binding stability and dynamics.

For a compound like Intetrix, composed of quinolinol derivatives known for metal chelation and antimicrobial activity, molecular docking and dynamics simulations could be employed to:

Predict binding poses and affinities to known or putative protein targets involved in microbial processes.

Investigate interactions with metal ions within biological systems, given the chelating properties of quinolinols.

Explore potential interactions with host proteins relevant to its use in medicine.

A notable application of computational methods involving a component of this compound is found in a drug repositioning study for COVID-19. In this study, Tilbroquinol (B1681315), a constituent of this compound, was computationally screened against the SARS-CoV-2 main protease (3CLpro). Using a machine learning predictor, the study predicted a binding affinity of -8.08 kcal/mol for Tilbroquinol against this viral enzyme. nih.govacs.orgddnguyen.orgresearchgate.netresearchgate.net This demonstrates how docking, often integrated with machine learning, can be used to explore the potential interactions of this compound components with biological targets.

An interactive table summarizing this finding is presented below:

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, properties, and reactivity of molecules. These calculations can determine parameters such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reaction pathways.

For this compound and its quinolinol components, quantum chemical calculations can be valuable in:

Precisely determining the optimized 3D structures of the molecules.

Analyzing the electronic distribution to understand the sites most likely to participate in chemical reactions or interactions, including metal chelation.

Calculating parameters related to reactivity, such as ionization potentials and electron affinities.

Investigating the stability and potential transformation pathways of the compounds.

While specific quantum chemical studies focused exclusively on this compound were not identified in the search results, these methods are routinely applied to quinoline (B57606) derivatives to understand their electronic properties and reactivity, which are crucial for their biological activities, including their ability to chelate metal ions. ctdbase.org

In Silico Prediction of Molecular Descriptors and Theoretical Pharmacokinetic Properties

In silico methods are widely used to predict various molecular descriptors and theoretical pharmacokinetic properties, collectively often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are crucial in the early stages of drug discovery and development to assess the likelihood of a compound successfully navigating biological barriers and exhibiting favorable behavior within an organism. frontiersin.orgnih.govresearchgate.net

Molecular descriptors are numerical values that capture different aspects of a molecule's structure and properties, such as molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and polar surface area. These descriptors can be calculated directly from the molecular structure. researchgate.net

Theoretical pharmacokinetic properties predicted in silico include:

Absorption: Predicting oral bioavailability, intestinal absorption, and blood-brain barrier penetration. frontiersin.orgbenthamscience.com

Distribution: Estimating volume of distribution and plasma protein binding. frontiersin.orgresearchgate.net

Metabolism: Identifying potential metabolic pathways and enzyme interactions. frontiersin.orgresearchgate.net

Excretion: Predicting routes of excretion. frontiersin.org

For this compound, in silico ADMET prediction could provide initial insights into how the compound and its components might behave in a biological system, helping to prioritize further investigations. Tools are available to estimate these properties based on the chemical structure. frontiersin.orgnih.govbenthamscience.com While specific predicted ADMET profiles for this compound were not found in the search results, the application of these tools to quinoline-based compounds is a standard practice in cheminformatics. researchgate.net

Cheminformatics Approaches for Database Mining and Virtual Screening of Quinoline Libraries

Cheminformatics involves the use of computational tools and techniques to manage, analyze, and interpret chemical data. In the context of drug discovery, cheminformatics is essential for building and searching chemical databases, identifying potential lead compounds, and designing focused libraries. nih.gov

Given that this compound is composed of quinoline derivatives, cheminformatics approaches are particularly relevant for:

Database Mining: Searching large chemical databases containing quinoline compounds and their known properties or activities to identify structural analogs of this compound components.

Virtual Screening: Employing computational methods to screen large libraries of quinoline compounds against specific biological targets (e.g., protein structures relevant to antimicrobial activity or metal binding) to identify potential hits with predicted favorable interactions. mdpi.comresearchgate.netnih.govnih.gov This can involve ligand-based methods (using the structure or properties of known active compounds) or structure-based methods (using the 3D structure of the target).

Library Design: Designing novel quinoline libraries with targeted structural features based on insights gained from the analysis of existing data and virtual screening results, aiming to synthesize compounds with improved properties.

These cheminformatics techniques can accelerate the identification of related compounds with potentially similar or enhanced activities compared to this compound, focusing synthetic efforts on the most promising candidates.

Machine Learning and Artificial Intelligence in Predictive Modeling of Biological Activity

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied across various stages of drug discovery, including the prediction of biological activity. nih.govdev.to By training algorithms on large datasets of chemical structures and their associated biological activities, predictive models can be developed to estimate the activity of new or untested compounds.

For this compound and related quinoline compounds, ML and AI can be used for:

Activity Prediction: Building models to predict various biological activities, such as antimicrobial potency against specific pathogens or the ability to chelate metals, based on the structural features of the compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that relate the chemical structure or properties of quinolines to their observed biological activity, providing insights into the structural determinants of activity. researchgate.net

De Novo Design: Utilizing generative AI models to design novel quinoline structures with predicted desirable properties.

Drug Repositioning: As demonstrated by the COVID-19 study, ML models can be used to screen existing drugs or compounds, including components of this compound, for potential activity against new targets. nih.govacs.orgddnguyen.orgresearchgate.netresearchgate.net The prediction of Tilbroquinol's binding affinity to the SARS-CoV-2 main protease exemplifies this application.

The application of ML and AI to quinoline libraries can significantly expedite the process of identifying and optimizing compounds with desired biological activities, moving beyond traditional experimental screening.

Preclinical Research Models for Mechanistic Investigation of Intetrix Compounds

In Vitro Cellular and Biochemical Models for Antiparasitic and Antimicrobial Activity

In vitro studies are fundamental in the early stages of preclinical research to assess the direct effects of compounds on pathogens and host cells. These models allow for controlled investigations into the mechanisms of action at a cellular and biochemical level.

Parasite Culture Systems (e.g., Entamoeba histolytica) and Growth Inhibition Assays

Entamoeba histolytica is a protozoan parasite that causes amoebiasis. omicsonline.org Intetrix is reported to be effective against the vegetative forms of E. histolytica. pilloid.combvnguyentriphuong.com.vn Research into antiparasitic compounds often utilizes in vitro culture systems where the parasite is grown under controlled laboratory conditions. Growth inhibition assays are then employed to determine the concentration of a compound required to inhibit the growth of the parasite. While specific detailed research findings on this compound's growth inhibition of E. histolytica in culture systems were not extensively detailed in the search results, the reported efficacy of this compound against this parasite implies the use of such in vitro models during its development or study. pilloid.combvnguyentriphuong.com.vn Studies on E. histolytica pathogenesis and interactions with host cells often utilize intestinal organoid-derived monolayer models, which mimic the intestinal epithelium where the parasite invades. bnitm.de

Bacterial and Fungal Susceptibility Testing in Model Systems

This compound is described as having a broad antimicrobial spectrum, including activity against various bacteria such as S. Faecalis, E. coli, S. enteritidis, S. Paratyphy B, Pseudomonas aeruginosa, Proteus vulgaris, Vibrio cholerae, and Serratia marcescens, as well as the fungus C. albicans. pilloid.combestpharmbuy.comwikiversity.org In vitro susceptibility testing is a standard method to measure the level at which an antimicrobial inhibits the growth of specific microbial strains. biomerieux.com Common methods include broth dilution and disk diffusion, which determine the minimal inhibitory concentration (MIC) or the zone of inhibition. merckmanuals.comliveutifree.comnih.gov These tests expose a standardized concentration of the organism to varying concentrations of the antimicrobial agent in a growth medium. biomerieux.commerckmanuals.com Antifungal susceptibility testing also employs methods like broth microdilution or macrodilution according to standardized protocols. uthscsa.edunih.gov The reported antimicrobial activity of this compound suggests that it has been evaluated using such in vitro susceptibility testing methods against relevant bacterial and fungal species. pilloid.combestpharmbuy.comwikiversity.org

Mammalian Cell Culture Models for Investigating Cellular Responses and Pathway Modulation

Mammalian cell culture models are used in preclinical research to investigate how a compound interacts with host cells, assess potential cytotoxicity, and study the modulation of cellular responses and pathways. nih.govnih.gov These models can include various cell lines relevant to the site of infection or potential drug targets. For example, studies on antimicrobial compounds may examine their effects on host cell viability or their ability to modulate immune responses in cell cultures like peripheral blood mononuclear cells (PBMCs). researchgate.net While specific studies detailing this compound's interaction with mammalian cell culture models for investigating cellular responses or pathway modulation were not prominently featured in the search results, research on related 8-hydroxyquinoline (B1678124) compounds or prodrug antimicrobials has utilized mammalian cell lines to assess cytotoxicity and therapeutic index. nih.gov This indicates that such models are relevant for understanding the potential host cell interactions of this compound.

Ex Vivo Tissue Models for Investigating Localized Effects and Interactions

Ex vivo tissue models involve using tissues or organs removed from an organism to study localized effects and interactions with a compound in a more complex environment than cell culture but still outside the living body. These models can provide insights into tissue distribution, metabolism, and local tissue responses. While the search results did not provide specific examples of ex vivo tissue models used for this compound, such models are employed in preclinical research, for instance, in the assessment of the proinflammatory potential of compounds using tissues like the rabbit vaginal mucosa. nih.gov The application of ex vivo models for this compound could potentially involve intestinal tissue to study its effects on the gut lining or interactions with the local immune cells within the tissue.

Animal Models for In Vivo Mechanistic Pharmacodynamics and Distribution Studies

Animal models are crucial for investigating the in vivo pharmacodynamics and distribution of a compound, providing a more comprehensive understanding of its effects within a living system. odmu.edu.uanih.govnih.gov These models allow researchers to study the compound's activity against pathogens in a complex host environment, its distribution to target tissues, and its impact on host physiology.

Rodent Models for Intestinal Microbiota Modulation and Target Engagement

Rodent models, particularly mice and rats, are commonly used in preclinical research due to their genetic tractability and relatively low cost. nih.gov These models are valuable for studying the modulation of the intestinal microbiota and target engagement of compounds. The gut microbiota plays a significant role in host health and disease, and its composition can be influenced by antimicrobial agents. researchgate.netnih.govresearchgate.net Studies in rodent models can assess how this compound affects the diversity and composition of the intestinal microbial community. nih.gov Furthermore, rodent models can be used to investigate target engagement, which refers to the binding of the compound to its intended molecular target within the host or pathogen in vivo. While the specific molecular targets of this compound's components are not fully elucidated, rodent models could be employed to study the distribution of the compound within the intestinal lumen and tissue, and potentially its interaction with metal ions in the gut, consistent with the proposed metal chelation mechanism. ontosight.ainih.govncats.iobvnguyentriphuong.com.vn Rodent models of intestinal inflammation or infection, such as those using specific pathogens, could also be utilized to study this compound's efficacy and mechanisms in a disease setting. nih.gov

Q & A

How should I formulate a research question for studying Intetrix’s molecular interactions?

Begin by applying frameworks like PICO (Population: target molecules/cells; Intervention: this compound exposure; Comparison: control groups; Outcome: binding affinity/toxicity) to ensure specificity and testability . Refine the question iteratively using feedback from literature reviews and pilot experiments. For example: “How does this compound modulate [specific pathway] in [cell type], compared to [existing compound], under [experimental conditions]?” .

Q. What methodologies are optimal for initial literature reviews on this compound?

Use systematic reviews with Boolean search strings (e.g., "this compound AND (mechanism OR pharmacokinetics)") across databases like PubMed and Scopus. Track emerging questions via Google’s “People Also Ask” to identify gaps, such as conflicting results in solubility studies . Organize findings into annotated tables comparing experimental parameters (e.g., concentrations, models) .

Q. How do I design a reproducible experimental protocol for this compound?

Q. How can I resolve contradictions in this compound’s reported bioactivity data?

Conduct a meta-analysis with the following steps:

  • Data Extraction : Compile datasets from peer-reviewed studies (e.g., IC50 ranges, assay types).
  • Bias Assessment : Evaluate methodologies (e.g., in vitro vs. in vivo models, purity verification).
  • Statistical Reconciliation : Apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers. For example, conflicting cytotoxicity results may stem from varying cell-line sensitivities .

Q. What strategies validate this compound’s target specificity in complex biological systems?

Use multi-omics integration :

  • Proteomics : SILAC labeling to track protein binding partners.
  • Transcriptomics : RNA-seq to identify pathway disruptions.
  • Cheminformatics : Molecular docking simulations (e.g., AutoDock Vina) to predict binding sites. Cross-validate findings with CRISPR knockout models to confirm target relevance .

Q. How do I address ethical challenges in community-driven this compound research (e.g., environmental sampling)?

Adopt participatory frameworks :

  • Co-Design : Collaborate with local stakeholders to define research priorities (e.g., ecological impact assessments).
  • Transparent Consent : Adapt informed consent forms to literacy levels and cultural norms.
  • Data Sovereignty : Establish agreements for data ownership and dissemination (e.g., community workshops) .

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